3,N(4)-Ethenodeoxycytidine

Descripción general

Descripción

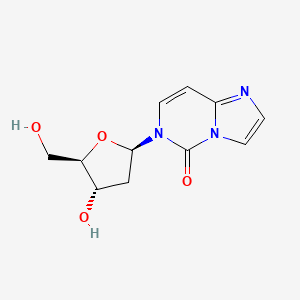

3,N(4)-Ethenodeoxycytidine is a modified nucleoside derived from deoxycytidine. It is characterized by the presence of an etheno bridge between the nitrogen atoms at positions 3 and 4 of the cytosine ring. This compound is of significant interest due to its role in DNA damage and mutagenesis, often resulting from exposure to certain environmental carcinogens and reactive metabolites.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,N(4)-Ethenodeoxycytidine typically involves the reaction of deoxycytidine with an etheno-generating agent such as chloroacetaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the etheno bridge. The process can be summarized as follows:

- Deoxycytidine is dissolved in an aqueous solution.

- Chloroacetaldehyde is added to the solution.

- The reaction mixture is maintained at a specific pH (usually acidic) and temperature to promote the formation of the etheno bridge.

- The product is purified using chromatographic techniques.

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing efficient purification methods to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions: 3,N(4)-Ethenodeoxycytidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, which may further contribute to DNA damage.

Reduction: Reduction reactions can potentially reverse the etheno bridge formation, although this is less common.

Substitution: The etheno bridge can be targeted by nucleophiles, leading to substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like ammonia or amines can react with the etheno bridge.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Potentially deoxycytidine or partially reduced intermediates.

Substitution Products: Nucleophile-substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound for DNA Damage Studies : Researchers utilize 3,N(4)-Ethenodeoxycytidine to investigate the mechanisms of DNA damage and repair. Its incorporation into DNA can lead to structural distortions that interfere with normal replication processes .

Biology

- Mutagenesis Research : The compound is studied for its role in mutagenesis. It has been shown to cause transversion mutations and can lead to deletions or insertions during DNA replication .

- Genetic Stability : Investigations into how this compound affects genetic stability indicate that it can interfere with the function of DNA repair enzymes, contributing to genomic instability.

Medicine

- Carcinogenesis Studies : this compound is examined for its involvement in cancer development. Its presence in DNA can serve as a biomarker for exposure to certain carcinogens like vinyl chloride, which has been linked to increased cancer risk .

- Biomarker Development : Advances in detection methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have enabled the quantification of this compound in biological samples, facilitating studies on oxidative stress and genetic damage .

Industry

- Diagnostic Tools : The compound is being explored for use in diagnostic applications aimed at detecting DNA damage caused by environmental exposures. This could lead to better assessments of cancer risk in populations exposed to specific carcinogens .

Case Study 1: Mutagenesis Induction

A study investigated the mutagenic effects of this compound when incorporated into DNA under various conditions. The results indicated a significant increase in mutation rates, particularly transversions at adenine positions, highlighting its role as a potent mutagen .

Case Study 2: Biomarker Validation

In a cohort study involving workers exposed to benzene, levels of this compound were measured alongside other etheno-DNA adducts. The findings demonstrated a correlation between exposure levels and adduct formation, supporting its use as a biomarker for assessing genetic damage due to environmental toxins .

Summary of Research Findings

| Application Area | Findings | Reference Year |

|---|---|---|

| Chemistry | Used as a model for studying DNA damage mechanisms | 2024 |

| Biology | Causes transversion mutations; affects genetic stability | 2023 |

| Medicine | Serves as a biomarker for carcinogen exposure | 2025 |

| Industry | Potential use in diagnostic tools for DNA damage detection | 2024 |

Mecanismo De Acción

The mechanism by which 3,N(4)-Ethenodeoxycytidine exerts its effects involves its incorporation into DNA, where it can cause structural distortions. These distortions can interfere with DNA replication and repair processes, leading to mutations. The molecular targets include DNA polymerases and repair enzymes, which may be hindered by the presence of the etheno bridge.

Comparación Con Compuestos Similares

1,N(6)-Ethenoadenine: Another etheno-modified nucleoside, derived from adenine.

3,N(4)-Ethenocytosine: Similar to 3,N(4)-Ethenodeoxycytidine but without the deoxyribose sugar.

1,N(2)-Ethenoguanine: An etheno-modified nucleoside derived from guanine.

Uniqueness: this compound is unique due to its specific etheno modification on deoxycytidine, which has distinct implications for DNA structure and function. Its formation and effects are particularly relevant in the context of exposure to specific environmental carcinogens and reactive metabolites.

Actividad Biológica

3,N(4)-Ethenodeoxycytidine (εdC) is a significant DNA adduct formed primarily as a result of lipid peroxidation and oxidative stress. Its biological activity is closely linked to its mutagenic potential and the cellular mechanisms involved in DNA repair. This article provides a comprehensive overview of the biological activity of εdC, including its formation, mutagenicity, repair mechanisms, and implications in various diseases, particularly cancer.

Formation and Sources

This compound is formed through the reaction of deoxycytidine with reactive aldehydes generated from lipid peroxidation. This process is often exacerbated by oxidative stress, which can occur in various pathological conditions, including cancer and inflammatory diseases. The levels of εdC have been shown to correlate with the extent of oxidative damage in tissues.

Mutagenicity

The mutagenic potential of εdC is significant. It can lead to mispairing during DNA replication, resulting in G:C to A:T transitions. Studies have demonstrated that εdC is a substrate for DNA polymerases, which may incorporate adenine opposite the εdC during replication, leading to mutations . The mutagenicity of εdC has been confirmed through various experimental models, including studies in mice where higher levels of εdC were observed in specific strains exposed to carcinogens .

Repair Mechanisms

Repair of εdC is primarily mediated by the base excision repair (BER) pathway. Key enzymes involved include DNA glycosylases that recognize and excise the damaged base, followed by apurinic/apyrimidinic (AP) endonuclease activity to facilitate repair synthesis . Research indicates that repair efficiency can vary significantly between individuals and is influenced by factors such as age, sex, and disease state. For instance, lung cancer patients exhibit decreased repair activity for both 1,N6-ethenoadenine (εA) and εdC compared to healthy controls .

Table 1: Repair Activities of Etheno Adducts

| Study Group | εA Repair Activity | εC Repair Activity |

|---|---|---|

| Healthy Volunteers | High | High |

| Lung Cancer Patients (Adenocarcinoma) | Low | Low |

| Lung Cancer Patients (Squamous Cell Carcinoma) | Moderate | Moderate |

Clinical Implications

The accumulation of εdC has been associated with various diseases, particularly lung cancer. In a study involving lung cancer patients, it was found that leukocytes accumulated significantly higher levels of DNA adducts compared to normal lung tissues . Furthermore, differences in repair capacity between different histological types of lung cancer suggest that εdC may play a role in tumorigenesis and disease progression.

Case Study: Lung Cancer and Etheno Adducts

In a cohort study involving 56 lung cancer patients, both εA and εC levels were measured alongside their respective repair activities. The findings indicated that:

Propiedades

IUPAC Name |

6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1-4,7-8,10,15-16H,5-6H2/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLBVEMEAYZXKY-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=NC=CN3C2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=NC=CN3C2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988152 | |

| Record name | 6-(2-Deoxypentofuranosyl)imidazo[1,2-c]pyrimidin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68498-26-0 | |

| Record name | Ethenodeoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68498-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,N(4)-Ethenodeoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068498260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Deoxypentofuranosyl)imidazo[1,2-c]pyrimidin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.